molecular formula C18H18F3N3O4S B13821845 N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)

N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)

Cat. No.: B13821845
M. Wt: 429.4 g/mol
InChI Key: HBQSRHQMQKCELN-SSDVNMTOSA-N
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Description

N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide is a complex organic compound that features a methoxyphenyl group, a trifluoromethylbenzylidene group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydrazone: Reacting 3-(trifluoromethyl)benzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with methanesulfonamide: The hydrazone intermediate is then coupled with methanesulfonamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups, potentially converting the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N-(2-oxoethyl)methanesulfonamide: Lacks the trifluoromethylbenzylidene group.

    N-(2-methoxyphenyl)-N-(2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide: Similar structure but different functional groups.

Uniqueness

The uniqueness of N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18F3N3O4S

Molecular Weight

429.4 g/mol

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H18F3N3O4S/c1-28-16-9-4-3-8-15(16)24(29(2,26)27)12-17(25)23-22-11-13-6-5-7-14(10-13)18(19,20)21/h3-11H,12H2,1-2H3,(H,23,25)/b22-11+

InChI Key

HBQSRHQMQKCELN-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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